molecular formula C25H24NO7P B556959 Fmoc-L-4-Phosphonomethylphenylalanine CAS No. 229180-64-7

Fmoc-L-4-Phosphonomethylphenylalanine

Cat. No.: B556959
CAS No.: 229180-64-7
M. Wt: 481.4 g/mol
InChI Key: OBRYXGOVBZKHLL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-4-Phosphonomethylphenylalanine is a derivative of phenylalanine, an amino acid, with a phosphonomethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and specific reagents to ensure the successful attachment of the phosphonomethyl group .

Industrial Production Methods: Industrial production of Fmoc-L-4-Phosphonomethylphenylalanine involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-4-Phosphonomethylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Fmoc-L-4-Phosphonomethylphenylalanine is used as a building block for the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids while introducing new functional groups makes it a valuable tool for probing biological systems .

Medicine: In medicine, this compound is explored for its potential in drug development. Its derivatives are investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialized materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-L-4-Phosphonomethylphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group can mimic phosphate groups, allowing the compound to modulate enzyme activity and signaling pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing new therapeutics .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYXGOVBZKHLL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375798
Record name Fmoc-L-4-Phosphonomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229180-64-7
Record name Fmoc-L-4-Phosphonomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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